molecular formula C12H25NO B15253170 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL

Cat. No.: B15253170
M. Wt: 199.33 g/mol
InChI Key: AAINIQGWUUFBKY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol ring core that is substituted with a tert-butyl group and a 2-aminoethyl functional group. This structure integrates a hydrophobic bulky group with a flexible, basic amine-containing side chain, making it a molecule of interest in various research fields. Compounds based on the 4-tert-butylcyclohexanol structure are noted for their specific stereochemistry and conformational properties . Furthermore, structurally similar cyclohexanol derivatives have been investigated and patented for their utility as antimicrobial active agents in formulations such as deodorants, antiperspirants, and anti-acne products . The presence of the aminoethyl moiety may also make this compound a valuable building block or intermediate in synthetic organic chemistry, particularly in the preparation of more complex molecules for pharmaceutical and material science research. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its potential in their specific applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-(2-aminoethyl)-4-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-11(2,3)10-4-6-12(14,7-5-10)8-9-13/h10,14H,4-9,13H2,1-3H3

InChI Key

AAINIQGWUUFBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL typically involves the reaction of 4-tert-butylcyclohexanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The reaction conditions often include a solvent like ethanol or tetrahydrofuran (THF) and are conducted at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to improve the reaction rate and selectivity. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: The major product is 4-tert-butylcyclohexanone.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL with three structurally related compounds, focusing on substituent effects, physicochemical properties, and pharmacological activity.

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Hydrochloride (CAS: 91249-23-9)

  • Structural Differences: The amino group is attached via a methylene (-CH2-) bridge instead of an ethyl (-CH2CH2-) group.
  • Physicochemical Properties: Molecular Formula: C11H24ClNO Molecular Weight: 221.77 g/mol Solubility: Enhanced water solubility due to the hydrochloride salt form .

4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol

  • Physicochemical Properties: Molecular Formula: C12H19NOS Molecular Weight: 225.35 g/mol LogP: Estimated higher lipophilicity due to the thiophene moiety .
  • Functional Implications : The thiophene substituent may enhance binding to hydrophobic pockets in receptors, contrasting with the tert-butyl group’s purely steric effects in the target compound.

1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives

  • Structural Differences: Incorporates a piperazine ring and thiazole heterocycle, diverging from the cyclohexanol backbone.
  • Pharmacological Data :
    • H3-Receptor Antagonism :
  • Thiazol-4-yl derivatives (e.g., 2a–k) showed moderate antagonism (pA2 = 5.65–6.23).
  • Thiazol-5-yl derivatives (e.g., 4a–d) exhibited higher potency (pA2 = 7.45–8.27) due to optimized alkyl chain length and substituent positioning .
  • Functional Implications: The aminoethyl-thiazole motif enhances receptor affinity compared to simpler aminoethyl-cyclohexanol structures, suggesting that heterocyclic substituents critically influence activity.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Activity/Properties
This compound C12H25NO 2-Aminoethyl, 4-tert-butyl 215.33 (estimated) Potential GPCR modulation (inferred)
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol HCl C11H24ClNO Aminomethyl, 4-tert-butyl 221.77 Enhanced solubility (hydrochloride)
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol C12H19NOS Thiophene-ethylamino 225.35 High lipophilicity
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine C12H21N5S Thiazol-5-yl, n-propylpiperazine 283.39 H3 antagonist (pA2 = 8.27)

Key Findings and Implications

Substituent Position and Chain Length: Elongating the alkyl chain (e.g., methyl to ethyl) in aminoethyl derivatives improves receptor binding in piperazine-thiazole analogs . The tert-butyl group in the target compound may confer steric stabilization but reduce conformational flexibility.

Heterocyclic vs. Aliphatic Substituents :

  • Thiazole and thiophene rings enhance receptor affinity through π-stacking or hydrophobic interactions, whereas the tert-butyl group primarily contributes to steric bulk .

Salt Forms and Solubility: Hydrochloride salts (e.g., 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol HCl) improve aqueous solubility, a critical factor for bioavailability .

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